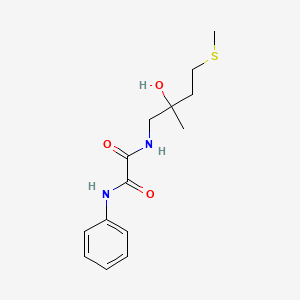![molecular formula C13H20N2O2 B2716133 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate CAS No. 1998642-43-5](/img/structure/B2716133.png)
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, also known as DMBA or 7,12-dimethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research for its carcinogenic properties. DMBA is a potent carcinogen that induces tumors in various organs, including the skin, mammary gland, and lung.
作用机制
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate exerts its carcinogenic effects by inducing DNA damage and mutations, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA, forming DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the formation of cancerous cells.
Biochemical and Physiological Effects:
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate also induces oxidative stress and inflammation, which can contribute to tumor growth and progression.
实验室实验的优点和局限性
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are relatively easy to induce and can be used to study a variety of cancer types. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies.
未来方向
Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment. The development of new animal models that better mimic human cancer development and progression will also be important for advancing our understanding of carcinogenesis. Additionally, further research is needed to elucidate the mechanisms of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced DNA damage and to identify new targets for cancer therapy.
Conclusion:
In conclusion, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a potent carcinogen that has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies. Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment.
合成方法
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate can be synthesized by the Friedel-Crafts reaction of anthracene with benzene in the presence of aluminum chloride. The resulting product is then subjected to a series of reactions, including bromination and methylation, to obtain Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. The synthesis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a complex process that requires specialized equipment and expertise.
科学研究应用
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors have been used to investigate the role of various genes and signaling pathways in cancer development and progression. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has also been used to study the effects of environmental pollutants on cancer risk and to evaluate the efficacy of chemopreventive agents.
属性
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMRLVVTTWCDRB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2716050.png)





![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)


![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)
